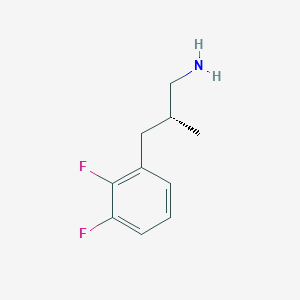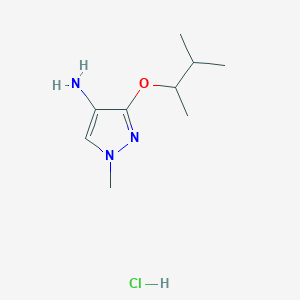
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a synthetic compound that has garnered significant interest in scientific research due to its diverse applications in chemistry, biology, and medicine. The compound contains a pyrimidinone core substituted with a propyl group and an acetamide linkage to a quinoline moiety. These structural elements contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves a multi-step process. The initial step usually involves the preparation of the pyrimidinone core. This can be achieved through condensation reactions between suitable precursors such as β-diketones and urea or its derivatives under acidic or basic conditions.
Once the pyrimidinone core is synthesized, a propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide
Industrial Production Methods: : Industrial-scale production of this compound can be achieved by optimizing the aforementioned synthetic routes. Automation and continuous flow chemistry techniques can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: : 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound can be reduced under catalytic hydrogenation conditions to produce reduced analogs with potential alterations in biological activity.
Common Reagents and Conditions: : Reagents such as sodium hydride, hydrogen peroxide, m-chloroperoxybenzoic acid, and various alkyl halides are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired reaction specificity.
Major Products Formed: : The major products of these reactions include N-oxides, reduced analogs, and substituted derivatives, each with potentially unique biological properties.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups provide opportunities for creating diverse chemical libraries for drug discovery and material science.
Biology: : In biological research, this compound is explored for its potential as a lead molecule in the development of therapeutic agents. Its structural features suggest potential interactions with various biological targets, such as enzymes and receptors.
Medicine: : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Detailed pharmacological evaluations are ongoing to determine its efficacy and safety profiles.
Industry: : It finds applications in the development of specialty chemicals and intermediates for pharmaceutical manufacturing. Its unique structure also makes it a candidate for studying new material properties in the context of organic electronics and photonics.
Mecanismo De Acción
The mechanism by which 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide exerts its effects is primarily based on its interactions with specific molecular targets. For instance, its potential antimicrobial activity might result from its ability to inhibit bacterial enzymes or interfere with cellular membrane integrity.
In the context of anti-inflammatory and anticancer research, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. Detailed molecular studies are essential to fully elucidate the targets and pathways affected by this compound.
Similar Compounds
2-(6-oxo-4-butylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Shares a similar core structure but differs in the length of the alkyl chain, which may impact its biological activity.
2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : A shorter alkyl chain version, which could result in altered physicochemical properties and biological interactions.
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide: : Incorporates a phenyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness: : The uniqueness of this compound lies in its combination of the propyl-substituted pyrimidinone core with the quinoline moiety. This specific arrangement provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-5-14-9-18(24)22(12-20-14)11-17(23)21-15-8-13-6-3-4-7-16(13)19-10-15/h3-4,6-10,12H,2,5,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKURHACONRCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533654.png)
![1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533656.png)

![1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2533664.png)
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B2533666.png)
![3-cyclopropyl-6-[4-(furan-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2533667.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)




![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533677.png)
